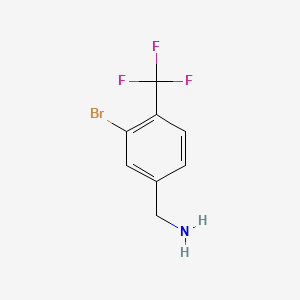

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine

CAS No.: 581813-19-6

Cat. No.: VC7893173

Molecular Formula: C8H7BrF3N

Molecular Weight: 254.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 581813-19-6 |

|---|---|

| Molecular Formula | C8H7BrF3N |

| Molecular Weight | 254.05 g/mol |

| IUPAC Name | [3-bromo-4-(trifluoromethyl)phenyl]methanamine |

| Standard InChI | InChI=1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 |

| Standard InChI Key | PVIZLIZHGMUBAZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN)Br)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1CN)Br)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure consists of a benzene ring substituted at the third position with a bromine atom and at the fourth position with a trifluoromethyl group (-CF₃), while a methylamine group (-CH₂NH₂) is attached to the first position. This arrangement creates a sterically hindered and electronically diverse aromatic system. The bromine atom enhances electrophilic substitution reactivity, while the -CF₃ group exerts strong electron-withdrawing effects, stabilizing the ring against nucleophilic attack . The primary amine group provides a site for further functionalization, such as amide bond formation or Schiff base synthesis.

Spectroscopic and Computational Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [3-bromo-4-(trifluoromethyl)phenyl]methanamine . Key computational identifiers include:

-

SMILES: C1=CC(=C(C=C1CN)Br)C(F)(F)F

-

InChIKey: PVIZLIZHGMUBAZ-UHFFFAOYSA-N

-

InChI: InChI=1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2

These identifiers facilitate precise database searches and molecular modeling studies. The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a planar aromatic ring with substituents oriented orthogonally to minimize steric clashes .

Table 1: Molecular Properties of (3-Bromo-4-(Trifluoromethyl)Phenyl)Methanamine

Synthetic Pathways and Optimization

Functional Group Interconversion

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Experimental solubility data for (3-bromo-4-(trifluoromethyl)phenyl)methanamine remains unreported, but trends in related compounds provide insights. For instance, 4-methyl-3-(trifluoromethyl)benzylamine (CAS 771581-64-7) exhibits solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, with a logP value of 2.34 . The bromine atom in the target compound likely increases hydrophobicity, suggesting a higher logP and preferential solubility in organic solvents.

Thermal and Oxidative Stability

Applications in Pharmaceutical and Material Science

Role in Drug Discovery

Halogenated benzylamines are pivotal in constructing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The bromine atom serves as a hydrogen bond acceptor, while the -CF₃ group improves metabolic stability by resisting cytochrome P450-mediated oxidation . In one study, a related bromo-trifluoromethylphenyl derivative was used to synthesize a quinoline-based compound with potential antiviral activity .

Advanced Material Precursors

The compound’s rigid aromatic core and functional groups make it a candidate for metal-organic frameworks (MOFs) or covalent organic polymers (COPs). Incorporating such monomers could yield materials with tailored porosity for gas storage or heterogeneous catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume